molecular formula C15H20N2O4S B1662282 Chromanol 293B CAS No. 163163-23-3

Chromanol 293B

カタログ番号: B1662282
CAS番号: 163163-23-3
分子量: 324.4 g/mol
InChIキー: HVSJHHXUORMCGK-UONOGXRCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Stability and Solubility Considerations

Chromanol 293B exhibits variable stability and solubility depending on the solvent:

  • Solubility :

    • DMSO : High solubility (100 mM) .

    • Ethanol : Moderate solubility (20 mM) .

  • Storage : Stable at room temperature in anhydrous conditions .

  • Reactivity :

    • Hydrolytic stability : The sulfonamide group is resistant to hydrolysis under physiological pH (7.4) .

    • Thermal stability : No degradation observed at elevated temperatures (e.g., during synthesis) .

SolventMax Solubility (mM)
DMSO100
Ethanol20

Biological Interactions

While this compound’s primary role is as a potassium channel blocker, its interactions with biomolecules may involve:

  • Non-covalent binding : To KCNQ1 (IKs) channels via hydrogen bonding and hydrophobic interactions .

  • Metabolic pathways : No significant metabolic degradation reported in vivo .

  • Toxicity : Classified as Acute Tox. 4 (harmful if swallowed, inhaled, or in contact with skin) .

Derivatives and Structural Modifications

Efforts to optimize this compound’s activity led to derivatives like HMR1556 , which incorporates a trifluorobutoxy group for enhanced potency . Key modifications include:

  • Aromatic substituents : Alkoxy groups (e.g., trifluorobutoxy) improved activity .

  • Sulfonamide variations : Changes to the sulfonamide group impacted selectivity (e.g., reduced activity against KATP channels) .

科学的研究の応用

Pharmacological Properties

Chromanol 293B has been extensively studied for its effects on cardiac repolarization and insulin secretion. Its primary applications include:

  • Cardiac Research : this compound selectively blocks the slow component of the delayed rectifier potassium current (I_Ks), which is vital for cardiac repolarization. This property makes it a useful tool for studying arrhythmias and cardiac action potentials. Research indicates that it prolongs action potential duration (APD) in guinea pig and human ventricular myocytes, providing insights into its antiarrhythmic potential .
  • Endocrine Function : In pancreatic studies, this compound has been shown to enhance glucose-stimulated insulin secretion (GSIS) and increase levels of glucagon-like peptide-1 (GLP-1) in mice. This suggests its potential role in managing diabetes by improving insulin response during glucose challenges .

Cardiac Studies

This compound's ability to block I_Ks currents has been leveraged in various cardiac studies:

  • Mechanistic Studies : It helps elucidate the role of I_Ks in cardiac physiology and pathology. For instance, studies have demonstrated that blocking I_Ks with this compound can lead to significant alterations in APD across different frequencies, indicating its potential application in understanding drug interactions and cardiac dynamics .
  • Antiarrhythmic Drug Development : Given its selective blockade of I_Ks without affecting other currents like I_Kr, this compound serves as a model compound for developing new antiarrhythmic agents that target specific ion channels .

Diabetes Research

The compound's influence on insulin secretion has opened avenues for diabetes research:

  • Insulin Secretion Mechanisms : Studies have shown that this compound enhances GSIS from pancreatic islets, suggesting that it may facilitate insulin release through mechanisms involving KCNQ1 channels . This has implications for understanding type 2 diabetes (T2D) pathophysiology and developing treatments aimed at enhancing insulin secretion.
  • GLP-1 Interaction : The increase in GLP-1 levels following this compound treatment indicates its potential role in mediating insulin secretion responses, which could be beneficial for therapies targeting GLP-1 pathways .

Cardiac Action Potential Modulation

A study investigated the effects of this compound on guinea pig and human cardiomyocytes using whole-cell patch clamp techniques. The findings indicated that:

  • Application of this compound resulted in a frequency-dependent prolongation of APD, highlighting its selective action on I_Ks compared to I_Kr blockers.
  • The study concluded that this compound could serve as a valuable tool for investigating the physiological roles of I_Ks and developing antiarrhythmic therapies .

Enhancing Insulin Secretion

In another study focused on glucose metabolism, mice treated with this compound exhibited improved glucose tolerance during oral glucose tolerance tests (OGTT). Key findings included:

  • Enhanced GSIS was observed without altering basal insulin levels, indicating a specific effect on glucose-induced insulin release mechanisms.
  • The study provided evidence that the effects were mediated through increased GLP-1 levels post-glucose challenge, suggesting a dual mechanism involving both direct pancreatic effects and modulation of gut hormone signaling .

Data Tables

Application AreaEffect ObservedStudy Reference
Cardiac RepolarizationProlonged action potential duration
Insulin SecretionEnhanced GSIS during glucose challenge
GLP-1 ModulationIncreased GLP-1 levels post-glucose

生物活性

Chromanol 293B, a selective blocker of the slow delayed rectifier potassium current (IKs), has garnered attention for its pharmacological properties and potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms, effects on insulin secretion, and implications for cardiovascular health.

This compound is chemically described as trans-N-[6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl]-N-methyl-ethanesulfonamide. It exhibits a half-maximal inhibitory concentration (IC50) ranging from 1 to 10 μM for IKs and approximately 19 μM for CFTR chloride channels . The compound selectively inhibits the IKs current without significantly affecting other ion currents such as inward rectifier K+ current or L-type Ca2+ current .

Effects on Insulin Secretion

Recent studies have highlighted the role of this compound in enhancing glucose-stimulated insulin secretion (GSIS). In experiments involving insulinoma cell lines and primary islets, this compound at a concentration of 100 μM significantly increased GSIS in response to elevated glucose levels (16.7 mM) without altering basal insulin secretion at lower glucose concentrations (3.3 mM) .

Table 1: Impact of this compound on Insulin Secretion

Parameter Control (DMSO) This compound (100 μM)
Basal Insulin SecretionNo changeNo change
GSIS at 16.7 mM GlucoseLower responseSignificantly enhanced
Blood Glucose Levels (OGTT)HigherLower
Plasma GLP-1 Levels (15 min post)BaselineSignificantly higher

The enhancement of GSIS was also confirmed in vivo during oral glucose tolerance tests (OGTT) and intraperitoneal glucose tolerance tests (IPGTT), where mice treated with this compound showed lower blood glucose levels compared to controls .

Cardiovascular Implications

This compound's selective inhibition of IKs has significant implications for cardiac physiology. The drug has been shown to prolong action potential duration (APD) in guinea pig and human ventricular myocytes, suggesting a potential role in antiarrhythmic therapy . The frequency dependence of APD prolongation caused by this compound differs from that induced by other potassium channel blockers, indicating its unique pharmacological profile .

Case Study: Cardiac Action Potential Dynamics

A study utilizing whole-cell patch clamp techniques demonstrated that application of this compound at concentrations up to 50 μM resulted in a maximal inhibition of IKs by approximately 96.9% in guinea pig myocytes . The effects were fully reversible upon washout, underscoring the compound's potential as a research tool for studying cardiac repolarization mechanisms.

特性

IUPAC Name

N-[(3R,4S)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-N-methylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-5-22(19,20)17(4)13-11-8-10(9-16)6-7-12(11)21-15(2,3)14(13)18/h6-8,13-14,18H,5H2,1-4H3/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSJHHXUORMCGK-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(C)C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)N(C)[C@@H]1[C@H](C(OC2=C1C=C(C=C2)C#N)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167526
Record name 6-Cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163163-23-3
Record name rel-N-[(3R,4S)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl]-N-methylethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163163-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163163233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-N-[6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl]-N-methyl-ethanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chromanol 293B
Reactant of Route 2
Chromanol 293B
Reactant of Route 3
Chromanol 293B
Reactant of Route 4
Reactant of Route 4
Chromanol 293B
Reactant of Route 5
Chromanol 293B
Reactant of Route 6
Chromanol 293B
Customer
Q & A

Q1: What is the primary molecular target of Chromanol 293B?

A1: this compound primarily targets the KCNQ1 potassium channel, specifically the slowly activating delayed rectifier potassium current (IKs) channels in cardiac tissue. [, , , ]

Q2: How does this compound interact with the KCNQ1 channel?

A2: this compound binds to the KCNQ1 channel within the inner pore vestibule. This binding site includes the lower portion of the selectivity filter and the S6 transmembrane domain. [] The binding is stabilized by hydrophobic interactions with Ile337 and Phe340 residues in the S6 transmembrane domain and electrostatic interactions between the oxygen atoms of this compound and the innermost potassium ion within the selectivity filter. []

Q3: How does the presence of ancillary subunits affect this compound's interaction with KCNQ1?

A3: Ancillary subunits significantly influence this compound's potency. While KCNQ1 alone exhibits an IC50 of 65.4 ± 1.7 μM for this compound, the presence of KCNE1 (forming the cardiac IKs channel) increases the drug's potency to 15.1 ± 3.3 μM. Interestingly, KCNE3 association with KCNQ1 further enhances the potency to 0.54 ± 0.18 μM. This highlights the significant role of ancillary subunits in shaping KCNQ1 channel pharmacology. []

Q4: Does the frequency of electrical stimulation influence this compound's effects on KCNQ1?

A4: Yes, the frequency of electrical stimulation, particularly in the context of the KCNQ1/KCNE1 complex, affects this compound's action. Repetitive, rapid stimulation enhances KCNQ1/KCNE1 currents in a biphasic manner, and this compound selectively abolishes the slow component of this enhancement. This underscores the importance of considering the electrical activity patterns of the target organ when investigating KCNQ1 pharmacology. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C18H24N2O5S. Its molecular weight is 380.46 g/mol. []

Q6: How do structural modifications to this compound affect its potency and selectivity?

A6: Structural modifications, particularly at the aromatic substituents, significantly impact the activity of this compound. Alkoxy substitutions at the aromatic ring generally enhance potency. This structure-activity relationship led to the development of HMR1556, a more potent and selective Iks channel blocker derived from this compound. [, ]

Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A7: Limited information is available on the specific ADME properties of this compound. Further studies are needed to fully characterize its pharmacokinetic profile.

Q8: What are the potential toxicities and safety concerns associated with this compound?

A8: While this compound exhibits promising antiarrhythmic properties, its potential for proarrhythmic effects, particularly torsade de pointes (TdP), requires careful consideration. The risk of TdP appears to be influenced by factors such as the presence of other drugs that prolong the QT interval, electrolyte imbalances, and underlying heart conditions. [, , , ]

Q9: Are there any known drug interactions with this compound?

A9: The co-administration of this compound with other drugs that prolong the QT interval, such as certain antiarrhythmics, antibiotics, and antipsychotics, could potentially increase the risk of developing TdP. [, , , ] Therefore, caution is advised when considering the use of this compound in patients taking these medications.

Q10: What in vitro models have been used to study the effects of this compound?

A10: Several in vitro models, including isolated cardiac myocytes from various species (guinea pigs, dogs, rabbits, and humans) and heterologous expression systems (like Xenopus oocytes and HEK293 cells), have been used to study the effects of this compound on IKs channels and cardiac action potentials. [, , , , , , , , , ]

Q11: What in vivo models have been employed to investigate this compound's effects?

A11: Animal models, particularly dogs and guinea pigs, have been used to study this compound's influence on cardiac electrophysiology, particularly its effects on the QT interval and the development of arrhythmias. [, , , , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。